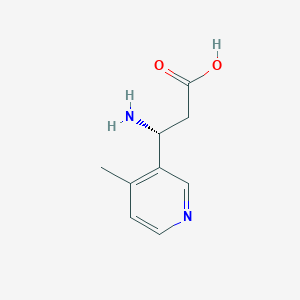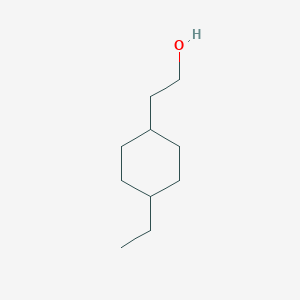
2-(4-Ethylcyclohexyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylcyclohexyl)ethan-1-ol is an organic compound with the molecular formula C10H21NO It is a cyclohexyl derivative with an ethyl group attached to the cyclohexane ring and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylcyclohexyl)ethan-1-ol typically involves the reaction of 4-ethylcyclohexanone with ethylene oxide in the presence of a catalyst. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylcyclohexyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 4-ethylcyclohexanone or 4-ethylcyclohexanoic acid.
Reduction: Formation of 2-(4-ethylcyclohexyl)ethanol.
Substitution: Formation of halogenated derivatives such as 2-(4-ethylcyclohexyl)ethyl chloride.
Scientific Research Applications
2-(4-Ethylcyclohexyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylcyclohexyl)ethan-1-ol
- 2-(4-Propylcyclohexyl)ethan-1-ol
- 2-(4-Butylcyclohexyl)ethan-1-ol
Uniqueness
2-(4-Ethylcyclohexyl)ethan-1-ol is unique due to its specific ethyl substitution on the cyclohexane ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-(4-ethylcyclohexyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-2-9-3-5-10(6-4-9)7-8-11/h9-11H,2-8H2,1H3 |
InChI Key |
XXCSRJDCGVBYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


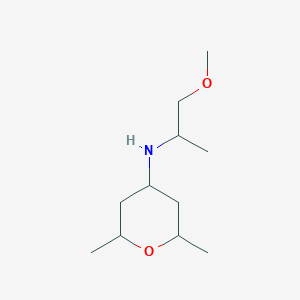
![1-(8-Hydroxy-1,4-dioxaspiro[4.5]dec-7-EN-7-YL)ethan-1-one](/img/structure/B13294679.png)
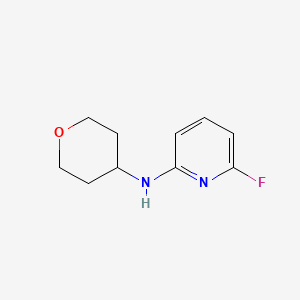
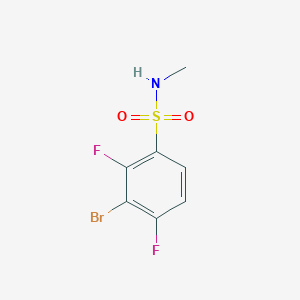
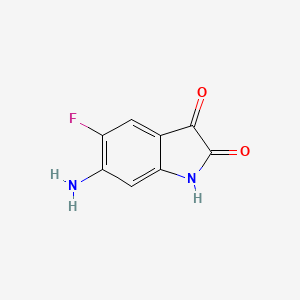
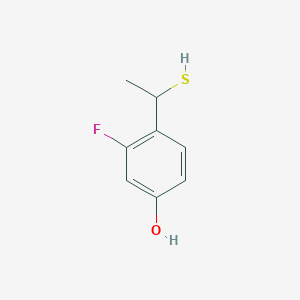
![4-Amino-2-chloro-N-[2-(pyrrolidin-1-YL)ethyl]benzamide](/img/structure/B13294714.png)
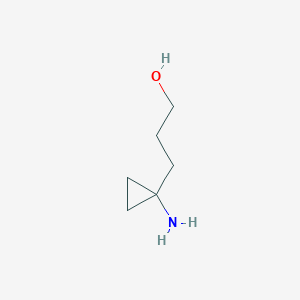

![4-{[1-(Pyridin-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13294725.png)
![Propyl[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13294737.png)


